molecular formula C22H16N4O4 B2605379 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-45-0

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No. B2605379
M. Wt: 400.394
InChI Key: CKSZSDNGUWAFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular, and anti-HIV potencies .


Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is characterized by the presence of a quinazolinone moiety . This moiety is a heterocyclic aromatic compound that contributes to the compound’s unique properties .


Chemical Reactions Analysis

The compound was tested for its antibacterial, antitubercular, and anti-HIV potencies . The agar dilution method was used to test the antibacterial potency of the prepared derivatives against various gram-positive and gram-negative microorganism strains .

Scientific Research Applications

Antimicrobial Activity

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide derivatives have shown significant antimicrobial properties. Research by Saravanan, Alagarsamy, and Prakash (2015) demonstrated the effectiveness of such derivatives against various human pathogenic microorganisms, revealing the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Synthesis Processes

Several studies have explored the synthesis processes of quinazolinone derivatives, which is crucial for their application in scientific research. Romero, Salazar, and López (2013) provided a simplified one-pot procedure for the preparation of 2-(het)arylquinazolin-4(3H)-ones, highlighting the role of sodium dithionite as a reducing agent in the synthesis process (Romero, Salazar, & López, 2013). Additionally, the work by Dhami, Mahon, Lloyd, and Threadgill (2009) on the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides contributes to the understanding of the synthesis mechanisms of related compounds (Dhami, Mahon, Lloyd, & Threadgill, 2009).

Anti-Inflammatory and Analgesic Activities

Research indicates that N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide derivatives may possess anti-inflammatory and analgesic properties. Kumar, Lal, and Rani (2014) synthesized a series of derivatives and found that one particular compound showed significant anti-inflammatory and analgesic activity in comparison with standard drugs (Kumar, Lal, & Rani, 2014). This finding opens up potential applications in medical research and drug development.

Synthesis and Characterization

The process of synthesizing and characterizing quinazolinone derivatives is crucial for their practical application in scientific research. Studies have reported the synthesis of novel compounds in this category and evaluated their properties, such as antibacterial activity. For instance, Khan (2018) synthesized a series of azo compounds and 1,2,3-triazoles derived from 2-methyl quinazolin-4(3H)-one, characterizing them and testing their antibacterial potential (Khan, 2018). These studies contribute to the broader understanding and potential applications of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide in scientific research.

Future Directions

The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from the study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-14-23-20-11-3-2-10-19(20)22(28)25(14)17-8-5-7-16(13-17)24-21(27)15-6-4-9-18(12-15)26(29)30/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZSDNGUWAFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.